molecular formula C9H12O2 B12593024 Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid CAS No. 349129-52-8

Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid

Cat. No.: B12593024
CAS No.: 349129-52-8
M. Wt: 152.19 g/mol
InChI Key: CLBJSSKLHAVTRP-UHFFFAOYSA-N
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Description

Tricyclo[3210~3,6~]octane-2-carboxylic acid is a unique and structurally complex organic compound It is characterized by its tricyclic framework, which includes a cyclobutane ring fused to a bicyclo[321]octane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid typically involves a series of cyclization reactions. One common method includes the homoallylic cyclization of a suitable precursor, which leads to the formation of the tricyclic core . The reaction conditions often require the use of catalysts such as boron trifluoride etherate and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved often include signal transduction and metabolic processes, which can be modulated by the compound’s presence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid is unique due to its specific ring strain and the presence of the carboxylic acid group, which provides additional reactivity and potential for functionalization. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.

Properties

CAS No.

349129-52-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

tricyclo[3.2.1.03,6]octane-2-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-9(11)8-5-1-4-2-7(8)6(4)3-5/h4-8H,1-3H2,(H,10,11)

InChI Key

CLBJSSKLHAVTRP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C2CC1C3C(=O)O

Origin of Product

United States

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